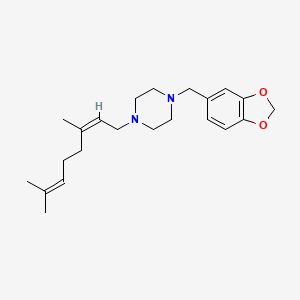

cis-1-Neryl-4-piperonylpiperazine

Description

cis-1-Neryl-4-piperonylpiperazine is a piperazine derivative characterized by a neryl (a monoterpene-derived allylic chain) and a piperonyl (3,4-methylenedioxybenzyl) group at the 1- and 4-positions of the piperazine ring, respectively. Piperazine derivatives are renowned for their versatility in drug discovery, with applications ranging from antipsychotic agents to vasodilators .

Properties

CAS No. |

55436-45-8 |

|---|---|

Molecular Formula |

C22H32N2O2 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3,7-dimethylocta-2,6-dienyl]piperazine |

InChI |

InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9- |

InChI Key |

PNLNRIWUGZICBX-OCKHKDLRSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |

Canonical SMILES |

CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Neryl-4-piperonylpiperazine typically involves the reaction of piperazine with neryl chloride and piperonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: cis-1-Neryl-4-piperonylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

cis-1-Neryl-4-piperonylpiperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of cis-1-Neryl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic and Physical Data for Selected Piperazines

Key Observations :

Activity Insights :

- The piperonyl group in this compound may enhance binding to dopaminergic or adrenergic receptors, akin to its role in piribedil precursors .

- The neryl group’s lipophilicity could improve blood-brain barrier penetration compared to nitro- or chloro-substituted analogs, though this requires experimental validation.

Biological Activity

Cis-1-Neryl-4-piperonylpiperazine is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. The compound's chemical formula is , and it can be represented by the following structural formula:

Antioxidant Activity

Research has indicated that piperazine derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

Anti-inflammatory Effects

A study highlighted the anti-inflammatory potential of related compounds, such as 1-piperonylpiperazine. This derivative was shown to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide in RAW264.7 macrophage cells, suggesting a mechanism through which this compound may exert similar effects .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been explored in various studies. For instance, 1-piperonylpiperazine was found to attenuate neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA) in rat models . This suggests that this compound may also offer protective benefits against neurotoxic agents.

Study on Inflammation

In a notable study, the hybrid compound acetyl-caffeic acid-1-piperonylpiperazine (HBU-47) demonstrated potent anti-inflammatory effects by inhibiting LPS-induced inflammation in macrophages . This finding underscores the potential therapeutic applications of piperazine derivatives in managing inflammatory conditions.

Neurotoxicity Research

Another investigation assessed the effects of benzylpiperazine derivatives on MDMA-induced neurotoxicity. The results indicated that these compounds significantly reduced serotonergic damage in rat brains . Such findings could be extrapolated to suggest that this compound might possess similar protective mechanisms.

Data Table: Biological Activities of Piperazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.